4-(4-Cyanobenzyl)piperidine hydrochloride

Description

BenchChem offers high-quality 4-(4-Cyanobenzyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Cyanobenzyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

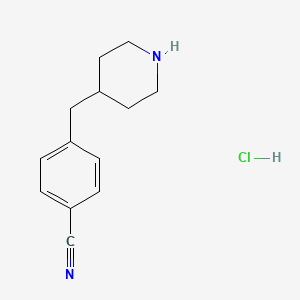

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(piperidin-4-ylmethyl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c14-10-13-3-1-11(2-4-13)9-12-5-7-15-8-6-12;/h1-4,12,15H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVVADSLOPUQJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469933 | |

| Record name | 4-(4-Cyanobenzyl)piperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333987-04-5 | |

| Record name | 4-(4-Cyanobenzyl)piperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 4-(4-Cyanobenzyl)piperidine hydrochloride

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Cyanobenzyl)piperidine Hydrochloride

This guide provides a comprehensive, technically detailed overview for the synthesis and characterization of 4-(4-Cyanobenzyl)piperidine Hydrochloride, a valuable heterocyclic building block for drug discovery and development. As this compound is a key intermediate, the protocols herein are designed to be robust and reproducible, emphasizing not just the procedural steps but the underlying scientific rationale. Every stage is constructed to be self-validating, ensuring the final product meets the high purity standards required for pharmaceutical research.

Strategic Approach to Synthesis

The synthesis of 4-(4-Cyanobenzyl)piperidine is most effectively achieved through a two-stage process. The core strategy involves the initial synthesis of a pyridine precursor, which is then subjected to catalytic hydrogenation to yield the desired saturated piperidine ring. This approach is advantageous as it avoids harsh conditions that could compromise the cyanobenzyl moiety and provides a high-purity product. The final step involves the formation of the hydrochloride salt to improve stability and handling properties.

The overall synthetic workflow is depicted below.

Caption: Overall workflow for the synthesis of 4-(4-Cyanobenzyl)piperidine HCl.

Part 1: Synthesis of 4-(4-Cyanobenzyl)pyridine (Precursor)

Causality and Experimental Choice: The synthesis of the pyridine precursor is achieved via a C-C bond formation. The most direct method is the alkylation of the 4-methyl group of 4-picoline. To achieve this, the methyl group must be deprotonated to form a nucleophilic carbanion. A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for this purpose as it irreversibly deprotonates the acidic C-H bond of the methyl group. The resulting anion readily undergoes an S(_N)2 reaction with an appropriate electrophile, 4-(bromomethyl)benzonitrile.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 eq.) as a 60% dispersion in mineral oil. Anhydrous tetrahydrofuran (THF) is added, and the suspension is cooled to 0 °C in an ice bath.

-

Deprotonation: 4-Picoline (1.0 eq.) dissolved in anhydrous THF is added dropwise to the NaH suspension over 30 minutes. The mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the picolyl anion. The formation of a deep red or orange color is indicative of the anion.

-

Alkylation: A solution of 4-(bromomethyl)benzonitrile (1.05 eq.) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: The reaction is stirred at room temperature overnight. Progress is monitored by Thin Layer Chromatography (TLC) until the starting 4-picoline is consumed.

-

Work-up: The reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude residue is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 4-(4-cyanobenzyl)pyridine.

Part 2: Catalytic Hydrogenation and Salt Formation

Causality and Experimental Choice: The selective reduction of the pyridine ring to a piperidine ring without affecting the benzene ring or the nitrile group is critical. Heterogeneous catalytic hydrogenation is the method of choice for this transformation.[1] Precious metal catalysts like Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C) are highly effective. Rhodium is often superior for the hydrogenation of aromatic rings under milder conditions than palladium.[1] The reaction is performed under a hydrogen atmosphere. The final conversion to the hydrochloride salt is achieved by treating the purified free base with a solution of hydrogen chloride, which facilitates precipitation and isolation of a stable, crystalline solid.

Experimental Protocol:

-

Reaction Setup: A solution of 4-(4-cyanobenzyl)pyridine (1.0 eq.) in methanol or ethanol is placed in a Parr hydrogenation vessel. The catalyst (5-10 mol% Rh/C or 10% Pd/C) is carefully added under an inert atmosphere.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The mixture is shaken or stirred vigorously at room temperature or with gentle heating (40-50 °C) for 12-24 hours.

-

Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake or by analytical techniques like GC-MS or LC-MS.

-

Work-up: Upon completion, the reaction vessel is carefully depressurized, and the atmosphere is replaced with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with additional solvent (methanol or ethanol).

-

Isolation of Free Base: The combined filtrate is concentrated under reduced pressure to yield 4-(4-cyanobenzyl)piperidine as a free base, typically an oil or low-melting solid.

-

Hydrochloride Salt Formation: The crude free base is dissolved in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. A solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) is added dropwise with stirring.

-

Isolation of Final Product: The hydrochloride salt will precipitate as a white solid. The suspension is stirred at 0 °C for 1 hour to maximize precipitation. The solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield 4-(4-Cyanobenzyl)piperidine hydrochloride.

Comprehensive Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and physical methods provides a complete analytical profile.

Caption: Analytical workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: A sample (5-10 mg) of the final product is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer.

Predicted ¹H NMR Data (in DMSO-d₆): Due to the hydrochloride salt, the piperidine nitrogen is protonated, leading to broader signals for adjacent protons and a downfield shift.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 | br s | 2H | NH₂ ⁺ | Acidic protons on the nitrogen, broad due to exchange. |

| 7.75 | d | 2H | Ar-H (ortho to CN) | Aromatic protons deshielded by the electron-withdrawing cyano group. |

| 7.45 | d | 2H | Ar-H (meta to CN) | Aromatic protons adjacent to the benzyl methylene group. |

| ~3.25 | br d | 2H | Piperidine H -2e, H -6e | Equatorial protons adjacent to the protonated nitrogen, shifted downfield. |

| ~2.80 | br t | 2H | Piperidine H -2a, H -6a | Axial protons adjacent to the protonated nitrogen. |

| 2.65 | d | 2H | -CH₂ -Ar | Benzylic protons. |

| ~1.80 | m | 3H | Piperidine H -4a, H -3e, H -5e | Overlapping signals for axial proton at C4 and equatorial protons at C3/C5. |

| ~1.45 | m | 2H | Piperidine H -3a, H -5a | Axial protons at C3 and C5, typically shifted upfield. |

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | Ar-C -CH₂ | Quaternary aromatic carbon attached to the benzyl group. |

| ~132 | Ar-C H (ortho to CN) | Aromatic carbons deshielded by the cyano group. |

| ~130 | Ar-C H (meta to CN) | Aromatic carbons adjacent to the benzyl methylene group. |

| 119 | -C N | Nitrile carbon. |

| ~110 | Ar-C -CN | Quaternary aromatic carbon attached to the cyano group. |

| ~43 | Piperidine C -2, C -6 | Carbons adjacent to the protonated nitrogen. |

| ~41 | -C H₂-Ar | Benzylic carbon. |

| ~35 | Piperidine C -4 | Piperidine carbon bearing the benzyl substituent. |

| ~29 | Piperidine C -3, C -5 | Remaining piperidine ring carbons. |

Mass Spectrometry (MS)

Protocol: The sample is dissolved in a suitable solvent (e.g., methanol/water) and analyzed by Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode. This technique is ideal for analyzing polar, salt-like compounds.[2]

Expected Results:

-

Molecular Ion: The analysis will be performed on the free base form in the gas phase. The expected protonated molecular ion [M+H]⁺ for the free base (C₁₃H₁₆N₂) will be observed at m/z ≈ 201.14.

-

Key Fragmentation: A prominent fragment would be expected from the benzylic cleavage, resulting in the loss of the 4-cyanophenylmethyl radical, or the formation of the 4-cyanobenzyl cation at m/z = 116.05.

Melting Point Analysis

Protocol: A small amount of the dry, crystalline product is packed into a capillary tube and the melting point is determined using a standard melting point apparatus. The temperature range from the first appearance of liquid to complete liquefaction is recorded.

Expected Result: A sharp melting point range (e.g., within 1-2 °C) is indicative of a high-purity compound. As no literature value is readily available, the experimentally determined melting point serves as a crucial physical constant for future reference and batch-to-batch consistency checks.

Summary of Physicochemical Data

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₇ClN₂[3] |

| Molecular Weight | 236.74 g/mol [3][4] |

| CAS Number | 333987-04-5[3] |

| Appearance | White to off-white crystalline solid |

| [M+H]⁺ (Free Base) | m/z ≈ 201.14 |

| Melting Point | To be determined experimentally |

Applications in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[5] 4-substituted piperidines are particularly valuable as they allow for the introduction of diverse pharmacophores that can interact with biological targets. 4-(4-Cyanobenzyl)piperidine hydrochloride serves as a versatile intermediate for synthesizing compounds targeting a wide range of receptors and enzymes, where the cyanobenzyl group can act as a key binding element or be further chemically modified.

References

- Hegedűs, L., & Hell, Z. (2005). Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts.

-

MassBank. (n.d.). Piperidines. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-(4-Cyanobenzyl)piperidine Hydrochloride for Advanced Research and Development

Foreword: Unveiling the Potential of a Versatile Piperidine Scaffold

To the dedicated researchers, chemists, and pioneers in drug development, this document serves as a comprehensive technical guide on 4-(4-Cyanobenzyl)piperidine hydrochloride (CAS No. 333987-04-5). The piperidine motif is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved therapeutics and its ability to impart favorable pharmacokinetic properties to drug candidates. This particular derivative, functionalized with a cyanobenzyl group, presents a unique and valuable building block for creating sophisticated molecular architectures.

While this compound holds significant promise, publicly available experimental data on its specific physicochemical properties are limited. This guide, therefore, adopts a dual-pronged approach. Firstly, it consolidates all available verified information on 4-(4-Cyanobenzyl)piperidine hydrochloride. Secondly, and perhaps more critically, it provides detailed, field-proven experimental protocols to empower you, the researcher, to determine its key physicochemical and analytical characteristics in your own laboratory. This approach ensures a self-validating system of inquiry, fostering scientific rigor and deeper understanding.

This guide is structured not as a rigid template, but as a logical workflow that mirrors the process of chemical characterization and application, from basic identification to its potential role in synthesizing next-generation therapeutics.

Core Compound Identification and Structure

4-(4-Cyanobenzyl)piperidine hydrochloride is a heterocyclic organic compound. The structure features a piperidine ring substituted at the 4-position with a benzyl group, which in turn is substituted at the para-position with a nitrile (cyano) group. The piperidine nitrogen is protonated to form the hydrochloride salt, which enhances the compound's stability and aqueous solubility.

Figure 1: Chemical structure of 4-(4-Cyanobenzyl)piperidine hydrochloride.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 333987-04-5 | [1][2][3] |

| Molecular Formula | C₁₃H₁₇ClN₂ | [1][2][3] |

| Molecular Weight | 236.74 g/mol | [1][2][3] |

| SMILES | Cl.N#CC1=CC=C(C=C1)CC2CCNCC2 | [3] |

| Purity | Typically ≥95% | [2][3] |

Physicochemical Properties: Known Data and Experimental Determination

A comprehensive understanding of a compound's physicochemical properties is paramount for its effective use in research and development. While some computational data is available, experimental values for key parameters of 4-(4-Cyanobenzyl)piperidine hydrochloride are not readily found in the literature. This section provides the known data and outlines robust protocols for their experimental determination.

Table 2: Summary of Physicochemical Properties

| Property | Value | Method | Source |

| Topological Polar Surface Area (TPSA) | 35.82 Ų | Computational | [3] |

| logP | 2.52 | Computational | [3] |

| Hydrogen Bond Acceptors | 2 | Computational | [3] |

| Hydrogen Bond Donors | 1 | Computational | [3] |

| Rotatable Bonds | 2 | Computational | [3] |

| Melting Point | Data not available | Experimental | - |

| Boiling Point | Data not available | Experimental | - |

| Solubility | Data not available | Experimental | - |

| pKa | Data not available | Experimental | - |

Experimental Protocol for Melting Point Determination

Causality: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically < 2 °C) is indicative of high purity. For a hydrochloride salt, the melting point is often a decomposition point.

Self-Validating System: The protocol includes a preliminary rapid determination followed by a slower, more accurate measurement to ensure precision.

Protocol:

-

Sample Preparation: Ensure the 4-(4-Cyanobenzyl)piperidine hydrochloride sample is thoroughly dried to remove any residual solvent.

-

Capillary Loading: Load a small amount of the finely powdered sample into a capillary tube, ensuring a packed column of 2-3 mm.

-

Apparatus: Use a calibrated digital melting point apparatus.

-

Rapid Determination: Heat the sample at a rate of 10-15 °C/minute to determine an approximate melting range.

-

Accurate Determination: Using a fresh sample, heat rapidly to approximately 20 °C below the observed approximate melting point. Then, reduce the heating rate to 1-2 °C/minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this range as the melting point.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

Causality: Understanding the solubility in various solvents is critical for designing reaction conditions, purification strategies, and formulation development. The shake-flask method is the gold standard for determining equilibrium solubility.

Self-Validating System: The extended equilibration time and subsequent concentration analysis by a validated HPLC method ensure the determination of true equilibrium solubility.

Protocol:

-

Solvent Selection: Choose a range of solvents relevant to your application (e.g., water, methanol, ethanol, dichloromethane, toluene, DMSO).

-

Sample Preparation: Add an excess amount of 4-(4-Cyanobenzyl)piperidine hydrochloride to a series of vials, each containing a known volume of a selected solvent.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 3.4 for a general method).

-

Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Causality: The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which influences its solubility, permeability, and interaction with biological targets. For 4-(4-Cyanobenzyl)piperidine hydrochloride, the pKa of the piperidinium ion is of primary interest.

Self-Validating System: The use of a calibrated pH meter and standardized titrant, along with the analysis of the titration curve, provides a reliable pKa value.

Protocol:

-

Sample Preparation: Accurately weigh a known amount of 4-(4-Cyanobenzyl)piperidine hydrochloride and dissolve it in a known volume of deionized water.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and use a magnetic stirrer for continuous mixing. Insert a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. This can be determined from the midpoint of the steepest part of the titration curve.

Analytical Characterization: A Multi-Technique Approach

Robust analytical characterization is essential to confirm the identity and purity of 4-(4-Cyanobenzyl)piperidine hydrochloride. The following section outlines the expected spectral characteristics and provides general protocols for acquiring the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectral Features (in D₂O or DMSO-d₆):

-

Aromatic Protons: Two doublets in the aromatic region (approx. 7.5-7.9 ppm), characteristic of a para-substituted benzene ring.

-

Benzyl Protons: A singlet or doublet for the CH₂ group connecting the piperidine and phenyl rings.

-

Piperidine Protons: A series of multiplets in the aliphatic region (approx. 1.5-3.5 ppm) corresponding to the protons on the piperidine ring. The protons adjacent to the nitrogen will be shifted downfield.

-

N-H Proton: A broad singlet, the chemical shift of which will be solvent-dependent.

Expected ¹³C NMR Spectral Features (in D₂O or DMSO-d₆):

-

Nitrile Carbon: A peak around 118-122 ppm.

-

Aromatic Carbons: Several peaks in the aromatic region (approx. 120-150 ppm).

-

Piperidine and Benzyl Carbons: Peaks in the aliphatic region (approx. 25-60 ppm).

General NMR Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic FTIR Absorption Bands (cm⁻¹):

-

N-H Stretch: A broad absorption band in the region of 2400-3000 cm⁻¹ is expected for the hydrochloride salt of a secondary amine.

-

C≡N Stretch: A sharp, medium-to-strong absorption peak around 2220-2240 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks typically above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks typically below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

General FTIR Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Fragmentation Pattern (Electrospray Ionization - ESI+):

-

Parent Ion: The protonated molecule of the free base [M+H]⁺ at m/z corresponding to C₁₃H₁₆N₂ + H⁺.

-

Key Fragments: Fragmentation may occur via cleavage of the bond between the piperidine ring and the benzyl group, leading to the formation of a cyanobenzyl cation or a piperidine-containing fragment.

General ESI-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform tandem MS (MS/MS) on the parent ion.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Causality: HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and intermediates. A well-developed method can separate the main compound from any impurities.

Self-Validating System: The method should be validated for specificity, linearity, accuracy, and precision to ensure reliable purity assessment.

General Reversed-Phase HPLC Method:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 15 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (or a wavelength corresponding to the absorbance maximum of the cyanobenzyl group).

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

Protocol:

-

Sample Preparation: Prepare a solution of the sample in a suitable diluent (e.g., water/acetonitrile) at a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram.

-

Purity Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Drug Discovery and Development

The 4-(4-Cyanobenzyl)piperidine moiety is a valuable pharmacophore and a versatile synthetic intermediate. Its structural features make it particularly useful in the design and synthesis of compounds targeting various biological systems.

Intermediate in the Synthesis of CETP Inhibitors

Cholesteryl Ester Transfer Protein (CETP) is a key target in the development of therapies for dyslipidemia and cardiovascular disease. Piperidine-based structures have been successfully employed as scaffolds for potent CETP inhibitors. 4-(4-Cyanobenzyl)piperidine hydrochloride can serve as a crucial starting material or intermediate in the synthesis of such inhibitors. The cyanobenzyl group can be a key binding element or a precursor for further functionalization.

Figure 2: Generalized synthetic workflow for CETP inhibitors.

Building Block for Neurokinin Receptor Antagonists

Neurokinin (NK) receptors, particularly NK1 and NK2, are implicated in various physiological processes, including pain, inflammation, and mood disorders. Piperidine-containing compounds have been extensively explored as antagonists for these receptors. The 4-benzylpiperidine scaffold is a common feature in many potent NK receptor antagonists. The cyano group on the benzyl ring can be utilized for specific interactions within the receptor binding pocket or can be chemically transformed into other functional groups like a carboxylic acid or an amine.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is of utmost importance. While a specific Material Safety Data Sheet (MSDS) for 4-(4-Cyanobenzyl)piperidine hydrochloride is not widely available, a conservative approach to handling should be adopted based on the known hazards of related compounds.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Fire Safety: Keep away from heat, sparks, and open flames.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Some sources recommend storage at -20°C for long-term stability.[1]

Conclusion

4-(4-Cyanobenzyl)piperidine hydrochloride is a promising and versatile building block for medicinal chemistry and drug discovery. While the lack of comprehensive experimental data presents a challenge, it also offers an opportunity for rigorous scientific investigation. By following the detailed protocols outlined in this guide, researchers can confidently characterize this compound and unlock its full potential in the synthesis of novel therapeutic agents. The principles of causality and self-validation embedded in these methodologies are designed to ensure the generation of reliable and reproducible data, forming a solid foundation for any research and development program.

References

-

Aladdin Scientific. 4-(4-Cyanobenzyl)piperidine, HCl, min 95%, 1 gram. [Link]

-

ResearchGate. Discovery of a Novel Piperidine-Based Inhibitor of Cholesteryl Ester Transfer Protein (CETP) That Retains Activity in Hypertriglyceridemic Plasma. [Link]

-

PubMed. Spiro-substituted piperidines as neurokinin receptor antagonists. II. Syntheses and NK2 receptor-antagonistic activities of N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides. [Link]

Sources

A Technical Guide to the Biological Screening of 4-(4-Cyanobenzyl)piperidine Hydrochloride and its Analogs

Introduction: The Rationale for Screening 4-(4-Cyanobenzyl)piperidine Hydrochloride

The piperidine scaffold is a quintessential privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals and biologically active molecules.[1][2][3] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a multitude of biological targets. This has led to the development of piperidine-containing drugs for a wide array of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[2][3]

The compound 4-(4-Cyanobenzyl)piperidine hydrochloride incorporates several key features that make it a compelling candidate for biological screening. The N-benzylpiperidine core is a well-established pharmacophore, particularly for CNS targets such as acetylcholinesterase (AChE).[4][5][6] The cyanobenzyl group offers a unique electronic and steric profile, with the nitrile moiety capable of acting as a hydrogen bond acceptor or participating in dipole-dipole interactions within a target's binding site.

This technical guide presents a comprehensive, multi-tiered strategy for the systematic biological evaluation of 4-(4-Cyanobenzyl)piperidine hydrochloride and its rationally designed analogs. The proposed workflow is designed to efficiently identify and characterize potential therapeutic activities, beginning with broad-based cytotoxicity screening and progressing to more specific, target-oriented assays. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the underlying scientific reasoning to guide experimental design and data interpretation.

Part 1: Foundational Screening - A Tiered Approach

A logical and resource-efficient screening cascade is crucial for the early-stage evaluation of any new chemical entity. We propose a tiered approach, starting with broad assessments of cytotoxicity to establish a therapeutic window, followed by parallel screening pathways targeting the most probable therapeutic areas for this class of compounds: oncology, neuropharmacology, and antimicrobial activity.

Tier 1: General Cytotoxicity Assessment

Before exploring specific therapeutic activities, it is imperative to determine the inherent cytotoxicity of the compounds. This foundational data informs dose selection for subsequent assays and provides an early indication of the therapeutic index.[1]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The quantity of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293, human embryonic kidney cells) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of 4-(4-Cyanobenzyl)piperidine hydrochloride in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compounds to the respective wells and incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Cytotoxicity Profile

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |

| 4-(4-Cyanobenzyl)piperidine HCl | MCF-7 | 48 | Value |

| Analog A | MCF-7 | 48 | Value |

| Analog B | MCF-7 | 48 | Value |

| 4-(4-Cyanobenzyl)piperidine HCl | A549 | 48 | Value |

| Analog A | A549 | 48 | Value |

| Analog B | A549 | 48 | Value |

| 4-(4-Cyanobenzyl)piperidine HCl | HEK293 | 48 | Value |

| Analog A | HEK293 | 48 | Value |

| Analog B | HEK293 | 48 | Value |

A higher IC50 value in non-cancerous cells compared to cancer cells indicates selectivity and a potentially favorable therapeutic window.

Tier 2: Target-Oriented Screening Pathways

Based on the cytotoxicity profile and the structural motifs of the core compound, parallel screening efforts can be initiated.

Caption: A tiered workflow for the biological screening of novel compounds.

Part 2: Neuropharmacological Evaluation

The N-benzylpiperidine scaffold is a key component of Donepezil, a potent acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[5][6] This structural precedent provides a strong rationale for evaluating 4-(4-Cyanobenzyl)piperidine hydrochloride and its analogs as potential cholinesterase inhibitors.

Acetylcholinesterase (AChE) Inhibition Assay

Principle: Ellman's method is a widely used, simple, and reliable spectrophotometric assay for measuring AChE activity. The enzyme hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is quantified by measuring the absorbance at 412 nm.[7] An inhibitor will reduce the rate of this color change.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in a phosphate buffer (pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate (ATCI) to each well to start the reaction.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control without the inhibitor. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Data Presentation: Cholinesterase Inhibition

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE/AChE) |

| 4-(4-Cyanobenzyl)piperidine HCl | Value | Value | Value |

| Analog A | Value | Value | Value |

| Donepezil (Reference) | 0.0057 | 7.13 | 1250[6] |

A high selectivity index is desirable to minimize potential side effects associated with butyrylcholinesterase (BuChE) inhibition.

Caption: Mechanism of AChE inhibition in the synaptic cleft.

Part 3: Antimicrobial Screening

The piperidine ring is a common feature in many natural and synthetic antimicrobial agents.[8][9][10] Therefore, it is prudent to evaluate the potential antibacterial and antifungal activities of 4-(4-Cyanobenzyl)piperidine hydrochloride and its analogs.

Minimum Inhibitory Concentration (MIC) Assay

Principle: The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Step-by-Step Protocol:

-

Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds.

-

Inoculation: Add the prepared microbial suspension to each well. Include a positive control (microbes only) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Data Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation: Antimicrobial Activity

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 4-(4-Cyanobenzyl)piperidine HCl | Value | Value | Value |

| Analog A | Value | Value | Value |

| Analog B | Value | Value | Value |

| Ciprofloxacin (Reference) | Value | Value | N/A |

| Fluconazole (Reference) | N/A | N/A | Value |

Conclusion and Future Directions

This guide outlines a systematic and scientifically grounded approach for the initial biological screening of 4-(4-Cyanobenzyl)piperidine hydrochloride and its analogs. By employing a tiered strategy that begins with broad cytotoxicity profiling and progresses to targeted assays in neuropharmacology, oncology, and microbiology, researchers can efficiently uncover the therapeutic potential of this chemical series.

Positive "hits" from any of these primary screens would warrant further investigation, including more detailed mechanism-of-action studies, lead optimization through medicinal chemistry, and evaluation in appropriate in vivo models. The versatility of the piperidine scaffold suggests that derivatives of 4-(4-Cyanobenzyl)piperidine could yield promising lead compounds for a variety of disease indications.

References

-

N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. (n.d.). PubMed. [Link]

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (n.d.). PubMed. [Link]

-

Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. (n.d.). PubMed. [Link]

-

Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. (2013). PubMed Central (PMC). [Link]

-

Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (n.d.). PubMed Central (PMC). [Link]

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

-

Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. (2016). ResearchGate. [Link]

-

Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. (n.d.). PubMed. [Link]

-

Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). PubMed. [Link]

-

Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. (2015). PubMed. [Link]

-

Effects of benzylpiperazine derivatives on the acute effects of 3,4-methylenedioxymethamphetamine in rat brain. (n.d.). PubMed. [Link]

-

Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. (n.d.). Taylor & Francis Online. [Link]

-

Synthesis, Characterisation and Antimicrobial Activity Studies of Some New N-Substituted Piperidine Derivatives of 2-(4-chloro-4-(4 chlorophenyl)) Piperidine. (n.d.). JOCPR. [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). PubMed Central (PMC). [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

-

Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024). ResearchGate. [Link]

-

Piperidine Analogs as Antioxidants and Anticancer Agents. (n.d.). ResearchGate. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (n.d.). PubMed. [Link]

-

Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2025). ResearchGate. [Link]

-

Cytotoxicity screening for the cyanobacterial toxin cylindrospermopsin. (n.d.). PubMed. [Link]

-

Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. (n.d.). PubMed. [Link]

-

Table 3 . Cytotoxicity of tested substances in HepG2 cells. (n.d.). ResearchGate. [Link]

Sources

- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(4-Cyanobenzyl)piperidine hydrochloride as a sigma receptor ligand.

An In-Depth Technical Guide to 4-(4-Cyanobenzyl)piperidine Hydrochloride as a Sigma Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 4-(4-Cyanobenzyl)piperidine hydrochloride, a potent and selective ligand for the sigma-1 (σ1) receptor. We delve into the foundational biology of sigma receptor subtypes, detailing their distinct roles in cellular function and disease. This document outlines a plausible synthetic route for the compound, its physicochemical properties, and detailed, field-proven protocols for its characterization. Methodologies for determining binding affinity via radioligand assays and for assessing functional activity (agonist vs. antagonist profile) are presented with an emphasis on the causal logic behind experimental design. Finally, we explore potential therapeutic applications and future research directions for this valuable chemical probe.

The Sigma Receptor Landscape: A Primer

Once misclassified as opioid receptors, sigma receptors are now understood to be a unique class of intracellular proteins with two primary subtypes: sigma-1 (σ1R) and sigma-2 (σ2R).[1] They are critical modulators of diverse cellular signaling pathways.

The Sigma-1 Receptor (σ1R)

The σ1 receptor is a ligand-operated intracellular chaperone protein, encoded by the SIGMAR1 gene, that resides primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[2] Under cellular stress, σ1R translocates to other cellular compartments to modulate the function of various client proteins, including ion channels and G-protein coupled receptors.[2] Its role as a signal transduction amplifier makes it a key player in regulating calcium homeostasis, ER stress, and neuronal plasticity.[3] Consequently, σ1R is a significant therapeutic target for a range of central nervous system (CNS) disorders, including neuropathic pain, depression, neurodegenerative diseases, and addiction.[4]

The Sigma-2 Receptor (σ2R)

The σ2 receptor, now identified as the transmembrane protein 97 (TMEM97), is also an intracellular protein.[5] It is distinguished from σ1R by its different molecular weight and pharmacological profile. σ2R is highly expressed in rapidly proliferating cells, most notably in a wide variety of tumor cells, making it a recognized biomarker for cancer.[6][7][8] Ligand activation of σ2R has been shown to induce caspase-dependent apoptosis in cancer cells, highlighting its potential as a target for both cancer diagnostics and therapeutics.[6][7][8]

Physicochemical Profile: 4-(4-Cyanobenzyl)piperidine Hydrochloride

Understanding the fundamental properties of a ligand is the first step in its systematic evaluation. 4-(4-Cyanobenzyl)piperidine hydrochloride is a small molecule belonging to the piperidine class, a well-established scaffold for sigma receptor affinity.[4][9]

| Property | Value | Source |

| IUPAC Name | 4-(4-cyanobenzyl)piperidine;hydrochloride | N/A |

| CAS Number | 333987-04-5 | ChemScene |

| Molecular Formula | C₁₃H₁₇ClN₂ | ChemScene |

| Molecular Weight | 236.74 g/mol | ChemScene |

| Canonical SMILES | C1CC(CCN1)CC2=CC=C(C=C2)C#N.Cl | N/A |

| Appearance | White to off-white solid | Typical |

| Storage | 2-8°C or -20°C, sealed in dry conditions | ChemScene |

Synthesis and Characterization

While numerous methods exist for creating substituted piperidines, a direct and reliable route to 4-(4-Cyanobenzyl)piperidine involves the N-alkylation of a piperidine precursor.

Proposed Synthetic Pathway: N-Alkylation

This synthesis relies on the nucleophilic substitution reaction between 4-benzylpiperidine and 4-cyanobenzyl bromide. The piperidine nitrogen acts as the nucleophile, displacing the bromide from the benzyl halide.

Caption: Plausible synthetic route via N-alkylation.

Experimental Protocol: Synthesis

-

Reaction Setup : To a solution of 4-benzylpiperidine (1.0 eq) in anhydrous acetonitrile (ACN), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Addition of Alkylating Agent : Add 4-cyanobenzyl bromide (1.1 eq) to the stirring mixture at room temperature.

-

Reaction : Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup : Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification (Free Base) : Purify the crude residue by column chromatography on silica gel to yield the pure free base of 4-(4-Cyanobenzyl)piperidine.

-

Salt Formation : Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in ether (1.1 eq) dropwise with stirring.

-

Isolation : The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ether, and dry under vacuum to yield the final product, 4-(4-Cyanobenzyl)piperidine hydrochloride.

-

Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Sigma Receptor Binding Profile

The cornerstone of characterizing a receptor ligand is determining its binding affinity (Kᵢ) and selectivity. Based on extensive structure-activity relationship (SAR) data from closely related analogs, 4-(4-Cyanobenzyl)piperidine is predicted to be a high-affinity ligand for the σ1 receptor with significant selectivity over the σ2 subtype.

Structure-Activity Relationship Insights

The high σ1 affinity of the 1-(4-Cyanobenzyl)piperidine scaffold is well-documented. A close analog, with a modification at the 4-position of the piperidine ring, demonstrates sub-nanomolar affinity for σ1R and over 50-fold selectivity versus σ2R.[10] This strongly supports the hypothesis that the title compound is a potent and selective tool for probing σ1R function.

| Compound | σ1 Kᵢ (nM) | σ2 Kᵢ (nM) | Selectivity (σ2/σ1) | Source |

| 1-(4-Cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine | 0.38 | 19 | ~50 | [10] |

| [¹⁸F]FPS (related cyanophenoxy analog) | 4.3 | 144 | ~33 | [11] |

Protocol: Competitive Radioligand Binding Assay

This protocol allows for the determination of the compound's inhibition constant (Kᵢ) at both σ1 and σ2 receptors.

Caption: Workflow for a competitive radioligand binding assay.

-

Membrane Preparation : Prepare membrane homogenates from appropriate tissues (e.g., guinea pig brain for high σ1 density, rat liver for σ2). Protein concentration should be determined via a Bradford or BCA assay.

-

Assay Buffer : Use a suitable buffer, typically 50 mM Tris-HCl, pH 8.0.

-

Reaction Mixture : In assay tubes, combine:

-

Membrane homogenate.

-

A fixed concentration of the appropriate radioligand:

-

For σ1 Assay : -pentazocine (at a concentration near its Kᴅ).

-

For σ2 Assay : [³H]DTG (1,3-di-o-tolylguanidine) plus a high concentration of (+)-pentazocine to saturate and block all σ1 sites.

-

-

Varying concentrations of the test compound, 4-(4-Cyanobenzyl)piperidine HCl.

-

Total Binding : Tubes with no test compound.

-

Non-Specific Binding (NSB) : Tubes with a high concentration of a non-radiolabeled, potent sigma ligand (e.g., Haloperidol) to saturate all receptors.

-

-

Incubation : Incubate the tubes at 37°C until equilibrium is reached (e.g., 60-120 minutes).

-

Termination & Filtration : Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), separating the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold assay buffer.

-

Quantification : Place filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis :

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the percent inhibition of specific binding against the log concentration of the test compound to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Functional Characterization: Agonist or Antagonist?

Determining a ligand's functional activity is more complex than measuring binding. The definition of "agonist" and "antagonist" differs for σ1R and σ2R and often relies on specific cellular or physiological readouts.

Sigma-1 Receptor Functional Profile

There is no single universally accepted in vitro functional assay for σ1R. Activity is often inferred from complex behavioral models where antagonists potentiate opioid analgesia, while agonists attenuate it.[3] An established in vitro method to probe functional interaction is the phenytoin modulation assay.

-

Principle : Phenytoin is a proposed allosteric modulator of the σ1R. It has been shown to increase the binding affinity of σ1R agonists but has no effect on or slightly reduces the affinity of antagonists.

-

Protocol :

-

Perform two separate competitive radioligand binding assays for the σ1 receptor as described in Section 4.

-

Run the first assay under standard conditions.

-

Run the second assay in the identical manner but with the inclusion of a fixed concentration of phenytoin (e.g., 100 µM) in all tubes.

-

Interpretation :

-

If the Kᵢ of 4-(4-Cyanobenzyl)piperidine HCl significantly decreases in the presence of phenytoin, it suggests agonist activity.

-

If the Kᵢ remains unchanged or slightly increases, it suggests antagonist activity.

-

-

Sigma-2 Receptor Functional Profile

For σ2R, functional activity is strongly linked to its role in cancer cell proliferation. Ligands that induce cytotoxicity are generally classified as agonists.[6][7][12]

Caption: Workflow for a cell viability-based functional assay.

-

Protocol: Cell Viability Assay (e.g., MTT or equivalent)

-

Cell Seeding : Plate a cancer cell line known to express high levels of σ2R (e.g., human melanoma MDA-MB-435) in 96-well plates and allow them to attach overnight.[7]

-

Treatment : Treat the cells with a range of concentrations of 4-(4-Cyanobenzyl)piperidine HCl. Include a vehicle control and a known σ2R agonist (e.g., Siramesine) as a positive control.

-

Incubation : Incubate the plates for a defined period (e.g., 72 hours).

-

Viability Assessment : Add a viability reagent like MTT or a luminescent ATP-based reagent (e.g., CellTiter-Glo®). After the appropriate incubation time, measure the signal (absorbance or luminescence) with a plate reader.

-

Data Analysis : Normalize the data to the vehicle control (100% viability). Plot percent viability versus log concentration of the compound and fit a dose-response curve to determine the EC₅₀ value.

-

Interpretation :

-

Agonist : The compound induces cell death (reduces viability) with a measurable EC₅₀.

-

Antagonist : The compound does not induce cell death on its own. To confirm antagonism, a further experiment can be run where cells are co-treated with a fixed concentration of a known agonist (Siramesine) and varying concentrations of the test compound to see if it can block the agonist's effect.

-

-

Potential Therapeutic Applications & Future Directions

Given its predicted high affinity and selectivity for the σ1 receptor, 4-(4-Cyanobenzyl)piperidine hydrochloride stands as a valuable pharmacological tool and a potential therapeutic lead.

-

As a Research Tool : Its selectivity makes it an excellent probe for elucidating the specific roles of σ1R in cellular and animal models of disease, helping to dissect σ1R pathways from those of σ2R.

-

Therapeutic Potential : As a σ1R modulator, it could be investigated for efficacy in CNS disorders. If it is determined to be an antagonist, it would be a candidate for development in neuropathic pain models.[3] If it proves to be an agonist, its potential in treating depression or cognitive deficits associated with neurodegeneration could be explored.[2]

-

Future Directions :

-

Definitive Characterization : The immediate next step is the formal execution of the binding and functional assays described herein to confirm its Kᵢ values and agonist/antagonist profile.

-

Off-Target Screening : A broad receptor screening panel should be performed to ensure its selectivity and rule out confounding interactions with other receptors.

-

In Vivo Pharmacokinetics : If deemed a promising lead, its pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion) must be determined to assess its suitability as a drug candidate.

-

Preclinical Efficacy : Following characterization, its efficacy should be tested in relevant animal models of pain, depression, or neurodegeneration.

-

References

-

Zeng, C., Vangveravong, S., Xu, J., Chang, K., Li, S., Tu, Z., & Mach, R. H. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of visualized experiments : JoVE, (89), 51675. [Link]

-

Waterhouse, R. N., Collier, T. L., O'Brien, J. C., & Kassiou, M. (1996). Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine: a novel high affinity sigma receptor radioligand for SPECT. Nuclear medicine and biology, 23(7), 893–898. [Link]

-

Mach, R. H., Zeng, C., Rothfuss, J. M., Zhang, J., Vangveravong, S., Chu, W., Tu, Z., & Li, S. (2013). Functional assays to define agonists and antagonists of sigma-2 receptors. Proceedings of the 104th Annual Meeting of the American Association for Cancer Research. [Link]

-

Jackson, K. L., & Martin, S. F. (2020). Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. Frontiers in Pharmacology, 11, 882. [Link]

-

Gordon, D. E., Jang, G. M., Bouhaddou, M., et al. (2020). A SARS-CoV-2 protein interaction map reveals targets for drug repurposing. Nature, 583(7816), 459–468. (Image source for docking comparison). [Link]

-

Liu, H., Zhang, Y., & Wang, K. (2022). The Roles of Intracellular Chaperone Proteins, Sigma Receptors, in Parkinson's Disease (PD) and Major Depressive Disorder (MDD). Biomolecules, 12(11), 1629. (Image source for agonist/antagonist list). [Link]

-

Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The pharmacology of sigma-1 receptors. Psychopharmacology, 203(1), 1–19. [Link]

-

Wikipedia contributors. (2023, December 28). Sigma-2 receptor. In Wikipedia, The Free Encyclopedia. [Link]

-

Mach, R. H., Zeng, C., Rothfuss, J. M., et al. (2013). Abstract 2131: Functional assays to define agonists and antagonists of sigma-2 receptors. Cancer Research, 73(8_Supplement), 2131. [Link]

-

jwlrhy.today. (n.d.). Sigma 1 agonist vs antagonist mechanism. [Link]

-

Matsumoto, R. R. (2008). Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo. The open medicinal chemistry journal, 2, 63–64. [Link]

-

National Center for Biotechnology Information. (2006). [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

National Center for Biotechnology Information. (2006). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

Prezzavento, O., Campisi, A., Ronsisvalle, S., et al. (2018). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Activity. Molecules, 23(11), 2999. [Link]

-

Amata, E., Dichiara, M., Marrazzo, A., et al. (2024). A focus on piperidine and piperazine scaffolds as selective sigma receptor modulators with analgesic activity. European Journal of Medicinal Chemistry, 265, 116088. [Link]

-

Basile, L., Pistorio, V., & Biondi, D. M. (2022). Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1162–1183. [Link]

-

Basile, L., Pistorio, V., & Biondi, D. M. (2022). Piperazine skeleton in the structural modification of natural products: a review. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1162–1183. [Link]

- Google Patents. (2016). Method for preparing 4-cyanopiperidine hydrochloride.

-

Hudkins, R. L., et al. (2020). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

-

Szałata, M., Stary, D., Satała, G., et al. (2022). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ACS chemical neuroscience, 13(1), 77–95. [Link]

-

Wang, T., Zhang, Z., & Meanwell, N. A. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & medicinal chemistry letters, 14(14), 3879–3882. [Link]

-

Organic Chemistry. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

-

Szałata, M., Stary, D., Satała, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 77–95. [Link]

-

Szałata, M., Stary, D., Satała, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 13(1), 77–95. [Link]

Sources

- 1. Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. iris.unict.it [iris.unict.it]

- 6. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 9. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]meth yl]piperidin e: a novel high affinity sigma receptor radioligand for SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Investigating the Neuroprotective Potential of Cyanobenzylpiperidine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and stroke represent a significant and growing global health burden. A key pathological mechanism underlying neuronal damage in these conditions is excitotoxicity, often mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors. This has led to the exploration of compounds that can modulate these pathways. Cyanobenzylpiperidine derivatives have emerged as a promising class of molecules, demonstrating significant neuroprotective potential through multiple mechanisms of action. This technical guide provides an in-depth exploration of this chemical scaffold, detailing its synthesis, multifaceted mechanisms of action, and the critical experimental workflows required to validate its therapeutic potential. We will delve into the causality behind experimental design, from initial in vitro screening to validation in preclinical in vivo models, offering a comprehensive resource for researchers in the field of neuropharmacology and drug discovery.

The Rationale for Neuroprotection: Targeting Excitotoxicity and Beyond

The progressive loss of neurons in neurodegenerative disorders is a complex process driven by multiple factors, including protein aggregation, oxidative stress, and neuroinflammation[1]. A convergent point for many of these insults is the disruption of glutamatergic neurotransmission. Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its interaction with the NMDA receptor is crucial for synaptic plasticity, learning, and memory.

However, excessive or prolonged activation of NMDA receptors leads to a massive influx of calcium (Ca²⁺) into neurons. This Ca²⁺ overload triggers a cascade of neurotoxic events, including:

-

Activation of proteases and lipases that degrade cellular components.

-

Mitochondrial dysfunction and energy failure.

-

Generation of reactive oxygen species (ROS), leading to severe oxidative stress.

-

Initiation of apoptotic cell death pathways.

This phenomenon, termed excitotoxicity, is a major contributor to neuronal death in acute injuries like stroke and chronic neurodegenerative diseases[2]. Therefore, antagonists of the NMDA receptor are considered a prime therapeutic target for neuroprotection[3][4]. Cyanobenzylpiperidine derivatives, exemplified by compounds like Ifenprodil, have shown particular promise due to their unique ability to selectively modulate NMDA receptor subtypes, potentially offering a more favorable side-effect profile than non-selective antagonists[2][5][6].

The Cyanobenzylpiperidine Scaffold: Chemistry and Synthesis

The therapeutic versatility of the cyanobenzylpiperidine scaffold stems from its modular nature, which allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The core structure consists of a piperidine ring linked to a cyanobenzyl group. Key examples that highlight the importance of this structural class include Donepezil, a leading Alzheimer's medication which contains a benzylpiperidine moiety, and Ifenprodil, a well-characterized NMDA receptor antagonist[6][7][8].

General Synthesis Workflow

The synthesis of novel cyanobenzylpiperidine derivatives typically follows a convergent strategy, allowing for the rapid creation of a library of analogues for structure-activity relationship (SAR) studies. The causality behind this approach is efficiency; by preparing key intermediates, researchers can combine them in the final steps to produce a diverse set of target compounds.

A representative synthetic route is outlined below. This process involves the preparation of a substituted piperidine intermediate and a cyanobenzyl halide, followed by their coupling.

Caption: General synthetic workflow for cyanobenzylpiperidine derivatives.

Multifaceted Mechanisms of Neuroprotection

The neuroprotective effects of cyanobenzylpiperidine derivatives are not monolithic. They often engage multiple targets within the CNS, which can be a significant therapeutic advantage in complex diseases.

Primary Mechanism: NMDA Receptor Antagonism

The principal mechanism for many cyanobenzylpiperidine compounds is the antagonism of the NMDA receptor. Specifically, they often act as selective, non-competitive antagonists at the GluN2B subunit[2][6].

-

Causality of GluN2B Selectivity: The NMDA receptor is a heterotetramer, typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunit has four subtypes (A-D). GluN2B-containing receptors are heavily implicated in excitotoxic cell death, whereas GluN2A-containing receptors are more associated with normal synaptic transmission and plasticity[5]. By selectively targeting GluN2B, compounds like Ifenprodil can inhibit the pathological excitotoxic signaling while potentially sparing the physiological functions mediated by GluN2A, thereby reducing the risk of side effects associated with global NMDA receptor blockade[5][6].

Caption: Neuroprotective signaling pathway via Sigma-1 receptor activation.

Experimental Validation: A Step-by-Step Guide

Validating the neuroprotective potential of novel compounds requires a systematic, multi-tiered approach. This ensures that the significant investment required for in vivo studies is justified by robust and reproducible in vitro data.

In Vitro Screening Workflow

The initial phase focuses on high-throughput screening using cell-based models to assess neuroprotection and preliminary toxicity. [9]The choice of cell line (e.g., SH-SY5Y human neuroblastoma, primary cortical neurons) and insult is critical and should reflect the targeted disease mechanism. [10]

Caption: Hierarchical workflow for in vitro neuroprotection screening.

Protocol 1: In Vitro NMDA-Induced Excitotoxicity Assay

-

Trustworthiness: This protocol is self-validating by including positive and negative controls, ensuring that the observed effects are due to the test compound and not experimental artifacts.

-

Cell Culture: Plate primary rat cortical neurons or SH-SY5Y cells in 96-well plates and culture until they form a mature neuronal network (typically 7-10 days for primary neurons). [11]2. Compound Pre-treatment: Prepare serial dilutions of the cyanobenzylpiperidine derivatives in culture medium. Replace the old medium with the medium containing the test compounds. Incubate for 1-2 hours.

-

Expertise & Causality: This pre-incubation period allows the compounds to enter the cells and engage with their molecular targets before the toxic insult is applied.

-

-

Induce Excitotoxicity: Add a solution of NMDA (e.g., 100 µM) and its co-agonist glycine (e.g., 10 µM) to the wells.

-

Controls:

-

Negative Control: Cells treated with vehicle only (no compound, no NMDA).

-

Positive Control (Toxicity): Cells treated with vehicle and NMDA.

-

Reference Compound: Cells treated with a known neuroprotectant (e.g., Ifenprodil, Memantine) and NMDA.[11]

-

-

-

Incubation: Incubate the plates for a specified period (e.g., 15 minutes for acute toxicity, followed by a washout and 24-hour recovery in compound-free medium). [12]5. Assess Cell Viability: Quantify neuronal survival using the MTT assay. [10]This colorimetric assay measures the metabolic activity of living cells. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of neuroprotection for each compound concentration relative to the NMDA-only control. Plot a dose-response curve to determine the half-maximal effective concentration (EC₅₀).

| Compound | EC₅₀ (µM) for Neuroprotection | Maximum Protection (%) | Intrinsic Toxicity (LC₅₀, µM) |

| Derivative 9d | 0.15 | 95% | > 100 |

| Ifenprodil (Ref.) | 0.25 | 98% | > 100 |

| Derivative 12a | 1.2 | 85% | 75 |

| Derivative 7c | > 10 | 30% | > 100 |

| Table 1: Representative data from in vitro screening of novel cyanobenzylpiperidine derivatives against NMDA-induced excitotoxicity. |

In Vivo Model Validation

Promising candidates from in vitro screens must be tested in whole-organism models to assess their efficacy, pharmacokinetics, and safety in a complex biological system. [9][13]

Protocol 2: Mouse Model of Ischemic Stroke (MCAO)

-

Trustworthiness: This model mimics the pathology of human ischemic stroke. The inclusion of behavioral and histological endpoints provides a robust, multi-faceted validation of the compound's efficacy.

-

Animal Preparation: Acclimatize adult male C57BL/6 mice for at least one week. Anesthetize the mouse using isoflurane.

-

Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):

-

Make a midline neck incision to expose the common carotid artery.

-

Introduce a silicon-coated filament into the external carotid artery and advance it to the origin of the middle cerebral artery (MCA) to block blood flow.

-

Expertise & Causality: This procedure reliably induces a focal ischemic lesion (infarct) in the brain region supplied by the MCA, which is highly relevant to human stroke.

-

-

Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) at a pre-determined time point (e.g., 30 minutes post-occlusion). This tests the compound's ability to act in a therapeutically relevant window.

-

Reperfusion: After a set period (e.g., 60 minutes), withdraw the filament to allow blood flow to return (reperfusion). Reperfusion injury is a key component of stroke pathology involving a surge in oxidative stress.

-

Behavioral Assessment (24-72h post-MCAO):

-

Neurological Deficit Score: Grade the mouse on a scale (0-5) based on motor deficits (e.g., contralateral circling, limb flexion).

-

Grip Strength Test: Measure forelimb strength to quantify motor recovery.

-

-

Histological Analysis (Endpoint):

-

Euthanize the animals and perfuse the brains.

-

Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted (dead) tissue remains white.

-

Expertise & Causality: TTC staining provides a clear, quantitative measure of the infarct volume, which is the primary endpoint for assessing neuroprotection.

-

-

Data Analysis: Compare the neurological deficit scores and infarct volumes between the vehicle-treated group and the compound-treated groups using appropriate statistical tests (e.g., ANOVA).

| Treatment Group | Neurological Score (at 48h) | Infarct Volume (mm³) |

| Sham (No MCAO) | 0.1 ± 0.1 | 0 |

| Vehicle + MCAO | 3.8 ± 0.4 | 105 ± 12 |

| Derivative 9d (10 mg/kg) + MCAO | 1.5 ± 0.3 | 42 ± 8 |

| Ifenprodil (10 mg/kg) + MCAO | 1.8 ± 0.5 | 51 ± 10 |

| *Table 2: Representative in vivo efficacy data for a lead candidate in the MCAO stroke model. Data are Mean ± SEM. p < 0.05 vs. Vehicle + MCAO. |

Conclusion and Future Directions

The cyanobenzylpiperidine scaffold represents a highly valuable starting point for the development of novel neuroprotective agents. Their ability to engage multiple key targets, including GluN2B-containing NMDA receptors and the σ1 receptor, provides a powerful strategy for combating the complex pathology of neurodegenerative diseases. The systematic application of the in vitro and in vivo protocols detailed in this guide allows for the robust identification and validation of lead candidates.

Future research should focus on optimizing the pharmacokinetic properties of these derivatives to ensure adequate brain penetration and on further elucidating their downstream signaling effects. By combining rational drug design with rigorous, mechanism-driven experimental validation, the therapeutic potential of cyanobenzylpiperidine derivatives can be fully realized, offering new hope for patients suffering from these devastating neurological disorders.

References

- Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Deriv

- The Neuroprotective Effects of Cyanidin Derivatives on AlCl3-Induced Zebrafish Model of Alzheimer's Disease. (2025). PubMed.

- Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. (N/A). PubMed.